4-Bromo-7-hydroxypteridine-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-hydroxypteridine-6-carboxylic acid typically involves the bromination of 7-hydroxypteridine-6-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-hydroxypteridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts for cross-coupling reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted pteridines depending on the nucleophile used.
Oxidation and Reduction: Products include pteridine derivatives with altered oxidation states.
Scientific Research Applications
4-Bromo-7-hydroxypteridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-hydroxypteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-Hydroxypteridine-6-carboxylic acid: Lacks the bromine atom at the 4-position.
4-Chloro-7-hydroxypteridine-6-carboxylic acid: Contains a chlorine atom instead of bromine.
4-Fluoro-7-hydroxypteridine-6-carboxylic acid: Contains a fluorine atom instead of bromine.
Uniqueness
4-Bromo-7-hydroxypteridine-6-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives .
Properties
Molecular Formula |
C7H3BrN4O3 |
---|---|
Molecular Weight |
271.03 g/mol |
IUPAC Name |
4-bromo-7-oxo-8H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C7H3BrN4O3/c8-4-2-5(10-1-9-4)12-6(13)3(11-2)7(14)15/h1H,(H,14,15)(H,9,10,12,13) |
InChI Key |
SLARUQZQFMSZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Br)N=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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